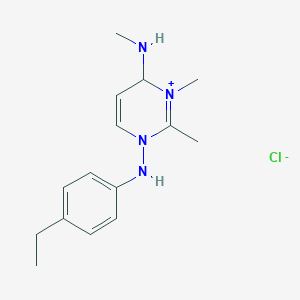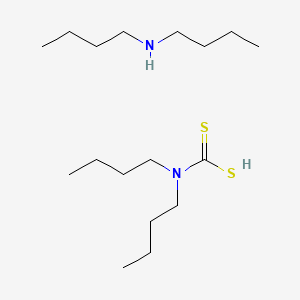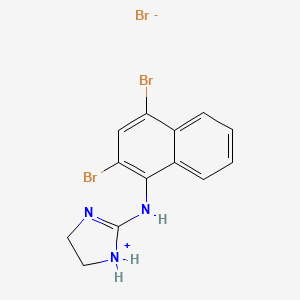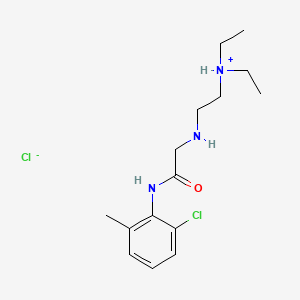
6'-Chloro-2-(2-(diethylamino)ethyl)amino-o-acetotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride is a complex organic compound that belongs to the class of organic compounds known as monoalkylamines. These compounds contain a primary aliphatic amine group. This compound is notable for its unique structure, which includes a chloro-substituted aniline ring and a diethylazanium group.
Preparation Methods
The synthesis of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride typically involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-6-methylaniline, which is then reacted with various reagents to introduce the oxoethyl and aminoethyl groups. The final step involves the formation of the diethylazanium chloride salt. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Scientific Research Applications
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride can be compared with other similar compounds such as:
2-Chloro-6-methylaniline: A precursor in the synthesis of the compound.
2-Amino-3-chlorotoluene: Another chloro-substituted aniline with similar properties.
6-Chloro-o-toluidine: A related compound with a different substitution pattern on the aniline ring.
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making 2-[[2-(2-Chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazaniumchloride unique in its applications and properties.
Properties
CAS No. |
102489-49-6 |
|---|---|
Molecular Formula |
C15H25Cl2N3O |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[[2-(2-chloro-6-methylanilino)-2-oxoethyl]amino]ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C15H24ClN3O.ClH/c1-4-19(5-2)10-9-17-11-14(20)18-15-12(3)7-6-8-13(15)16;/h6-8,17H,4-5,9-11H2,1-3H3,(H,18,20);1H |
InChI Key |
XETJHBZYUJUNLX-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCNCC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


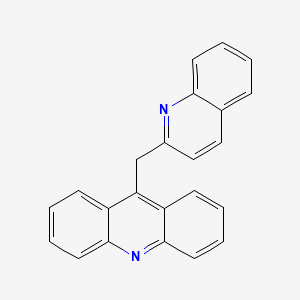
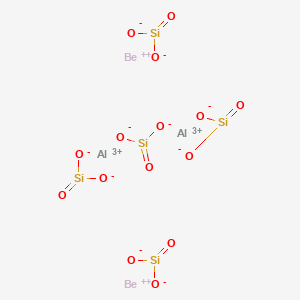
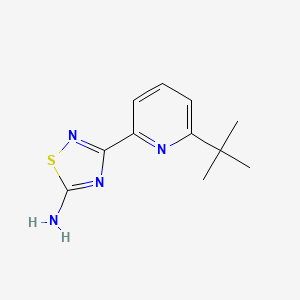
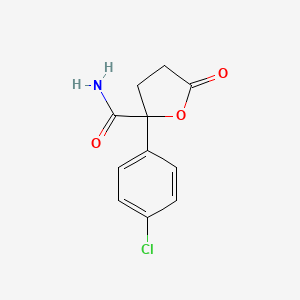
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
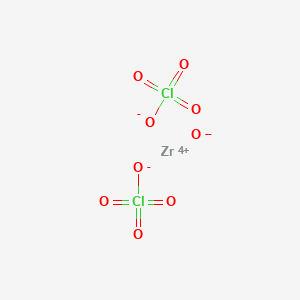
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
